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molecular formula C14H18N2O4 B8422577 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid benzyl ester CAS No. 955979-13-2

4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid benzyl ester

Cat. No. B8422577
M. Wt: 278.30 g/mol
InChI Key: DLUZKZFXPFUDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04619927

Procedure details

A solution of 1-carbobenzoxy-4-(2-hydroxyethyl)piperazine-3-one (1.0 g, 35.9 mmol) in absolute ethanol (75 ml) was hydrogenated over a 10% palladium on carbon catalyst (1.0 g) at 20°-25° and an initial pressure of 40 psi for 6 hours. Catalyst was removed by filtration through diatomaceous earth and the filtrate concentrated under reduced pressure to give 4-(2-hydroxyethyl)piperazine-3-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][OH:19])[C:13](=[O:20])[CH2:12]1)(OCC1C=CC=CC=1)=O>C(O)C.[Pd]>[OH:19][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][NH:11][CH2:12][C:13]1=[O:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(N(CC1)CCO)=O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCCN1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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